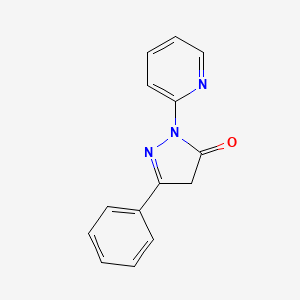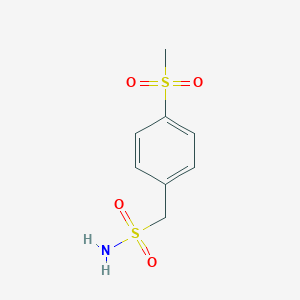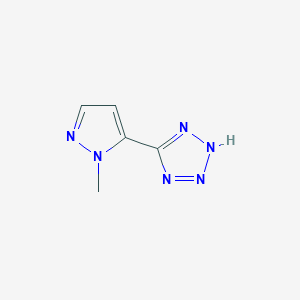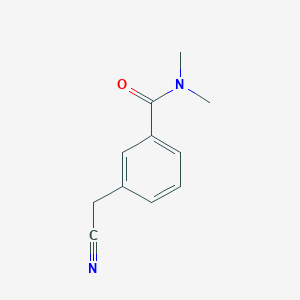
2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, commonly referred to as 2,5-DFB, is a fluorinated organic compound with a variety of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a melting point of approximately 81°C and a boiling point of approximately 150°C. 2,5-DFB is used as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a starting material in the production of pharmaceuticals and other specialty chemicals. Additionally, it is used as an intermediate in the synthesis of a variety of other fluorinated compounds.
Applications De Recherche Scientifique
2,5-DFB has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the polymerization of vinyl monomers, and as a starting material in the synthesis of pharmaceuticals and other specialty chemicals. Additionally, it has been used in the synthesis of fluoroalkyl-substituted organic compounds, which are used in the development of new drugs and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2,5-DFB is not fully understood. However, it is thought to act as an electron-withdrawing agent, which allows for the formation of new chemical bonds and the rearrangement of existing ones. Additionally, it is thought to be involved in the formation of hydrogen bonds and other non-covalent interactions, which may be important for the activity of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-DFB are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes and proteins, which could have potential applications in the treatment of diseases. Additionally, it has been shown to have a weak mutagenic effect in some studies, but further research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-DFB in laboratory experiments include its low cost, low toxicity, and its ability to form strong bonds with other molecules. Additionally, it is relatively easy to obtain and can be used in a variety of reactions. However, it is important to note that 2,5-DFB is volatile and can decompose at high temperatures, so it is important to use it in a well-ventilated area. Additionally, it is important to use appropriate safety precautions when handling 2,5-DFB, as it can be hazardous if not handled properly.
Orientations Futures
There are a variety of potential future directions for research involving 2,5-DFB. These include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and other biologically active compounds. Additionally, further research into its mechanism of action could lead to new insights into the structure and function of organic molecules. Finally, further research into its use as a reagent in the synthesis of organic compounds could lead to the development of new and more efficient synthetic methods.
Méthodes De Synthèse
2,5-DFB can be synthesized from 2,5-dichlorobenzonitrile (DCBN) in two steps. The first step involves the reaction of DCBN with tetrabutylammonium fluoride (TBAF) in a 1:1 molar ratio in aqueous acetonitrile. This reaction produces 2,5-difluorobenzonitrile (DFBN). The second step involves the reaction of DFBN with tetramethyl-1,3,2-dioxaborolan-2-yl (TMDO) in a 1:1 molar ratio in acetonitrile. This reaction produces 2,5-DFB as the final product.
Propriétés
IUPAC Name |
2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBVQHPHSISZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)



![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)




![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)

